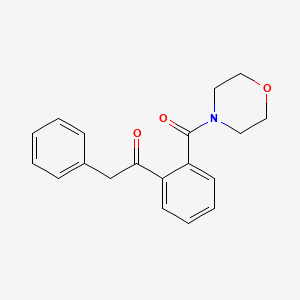

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone

描述

属性

IUPAC Name |

1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQYSRRHIMGJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51107-07-4 | |

| Record name | 4-(2-(PHENYLACETYL)BENZOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone typically involves the reaction of 2-bromoacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholine group. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions: 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. The morpholine ring is known for enhancing the pharmacokinetic properties of drugs, making it a valuable component in drug design. Research indicates that derivatives of morpholine exhibit various biological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Anticancer Activity

A study demonstrated that compounds similar to 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone exhibited cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The mechanism of action involves the induction of apoptosis in malignant cells .

Drug Delivery Systems

The compound's structural characteristics allow it to be incorporated into drug delivery systems, particularly for targeted therapies. Its ability to form complexes with other pharmaceutical agents can enhance drug solubility and stability.

Case Study: Controlled Release Formulations

Research has shown that formulations incorporating this compound can achieve controlled release profiles, improving therapeutic efficacy while minimizing side effects. In vivo studies have indicated that these formulations maintain effective drug concentrations over extended periods .

Cosmetic Applications

Due to its chemical properties, this compound is also explored in cosmetic formulations. Its potential as a stabilizer or active ingredient in skin care products has been investigated.

Case Study: Skin Hydration and Anti-aging

In cosmetic studies, formulations containing this compound demonstrated improved skin hydration and anti-aging effects when applied topically. These results highlight its applicability in developing effective cosmetic products .

Data Tables

作用机制

The mechanism of action of 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions .

相似化合物的比较

1-[4-(2-Morpholinoethoxy)phenyl]-2-phenylethanone (MCOCH2PE)

- Structure : Morpholine linked via an ethoxy group at the para position.

- Key Differences : The ethoxy linker reduces electron-withdrawing effects compared to the direct morpholine-4-carbonyl group.

- Activity : Exhibits micromolar-range inhibition (Ki) for cholesterol-5,6-epoxide hydrolase (ChEH), significantly less potent than analogs with shorter alkyl linkers (e.g., MBPE, Ki in nM range) .

1-{4-[3-(4-Morpholinyl)propyl]phenyl}-2-phenylethanone

- Structure : Morpholine attached via a propyl chain at the para position.

- Key Differences : The elongated alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the target compound.

- Synthesis: Prepared via nucleophilic substitution of 1-[4-(3-chloropropyl)phenyl]-2-phenylethanone with morpholine .

1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone

- Structure : Triazole ring replaces morpholine-4-carbonyl.

- Key Differences: The amino-triazole group introduces hydrogen-bond donor capacity, altering binding interactions.

- Synthesis : Derived from cycloaddition of 1-(2-(α-phenylacetyl)benzoyl)urea with hydrazine hydrate .

Substituent Position and Electronic Effects

1-[4-(Decyloxy)-2-hydroxyphenyl]-2-phenylethanone

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-phenylethanone

- Structure: Dimethylamino and hydroxyl groups at para and α-positions.

- Key Differences: Basic dimethylamino group (pKa ~9.5) enhances solubility in acidic media. Used as a photoinitiator in polymer chemistry .

Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves Friedel-Crafts acylation or coupling of 2-bromoacetophenone with morpholine-4-carbonyl chloride, though direct evidence is lacking. Analogous routes are documented for morpholine-linked compounds .

- Enzyme Inhibition : Morpholine derivatives with para-substituted ethyl linkers (e.g., MBPE) show superior ChEH inhibition compared to ortho-substituted or carbonyl-linked variants, emphasizing the importance of substituent position .

- Drug Design : The morpholine-4-carbonyl group’s electron-withdrawing nature may reduce metabolic stability compared to alkyl-linked morpholines but improve target selectivity in kinase inhibitors .

生物活性

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone, also known as a morpholine-derived compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group and an ethyl ketone moiety. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The morpholine group is known to facilitate hydrogen bonding, which is crucial for binding to proteins and enzymes in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines.

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound has shown effectiveness against several bacterial strains. For instance, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and glioblastoma cells (U-87). In vitro assays revealed that the compound reduced cell viability significantly, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells .

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and leading to cell death .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating potent cytotoxicity .

- Antimicrobial Testing : In a comparative analysis of various derivatives, this compound showed superior activity against Candida albicans and other pathogens compared to structurally similar compounds .

Data Tables

常见问题

Q. Advanced

- Buchwald-Hartwig Amination : Introduce aryl amines using Pd(dba)₂/Xantphos catalysts in toluene .

- Bromination : Treat with HBr/AcOH and Br₂ in CHCl₃ to generate α-bromo derivatives for further functionalization .

- Suzuki-Miyaura Coupling : Attach aryl boronic acids to halogenated intermediates under Pd(OAc)₂/Na₂CO₃ conditions .

How can researchers design derivatives to elucidate structure-activity relationships (SAR)?

Q. Advanced

- Core Modifications : Vary the phenyl ring substituents (e.g., electron-withdrawing groups for enhanced electrophilicity) .

- Morpholine Alternatives : Replace with thiomorpholine or azepane to assess steric/electronic effects .

- Bioisosteres : Substitute the carbonyl with sulfonyl or phosphoryl groups to modulate target affinity .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Byproduct Formation : Bromination at the α-position competes with morpholine coupling; optimize Br₂ stoichiometry .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for industrial-scale batches .

- Catalyst Recovery : Use immobilized Pd catalysts to reduce metal leaching and costs .

How does the compound interact with glutathione peroxidase 4 (GPX4) in ferroptosis studies?

Advanced

The morpholine-carbonyl group may chelate selenium in GPX4’s active site, inhibiting its antioxidant function. In vitro assays (e.g., lipid peroxidation in HT-1080 cells) show dose-dependent ferroptosis induction. Co-crystallization studies are needed to confirm binding modes .

What analytical techniques address stability issues under varying pH and temperature?

Q. Advanced

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to monitor photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。